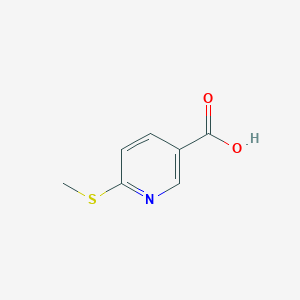

Acide 6-(méthylthio)nicotinique

Vue d'ensemble

Description

“6-(Methylthio)nicotinic acid” is a chemical compound . It is a derivative of nicotinic acid, which is also known as niacin . Niacin is a valuable agent for therapy to modify high LDL-C as well as low HDL-C, high lipoprotein a, and hypertriglyceridemia .

Synthesis Analysis

The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis . Another method for synthesizing stable 6-methyl nicotine takes 6-methyl nicotinate and gamma-butyrolactone as starting raw materials and sequentially carries out ester condensation reaction, ring opening reaction, reduction reaction, halogenation reaction and amination ring closure reaction to obtain a target product 6-methyl nicotine .Molecular Structure Analysis

The molecular formula of “6-(Methylthio)nicotinic acid” is C7H7NO2S . Its average mass is 169.201 Da and its monoisotopic mass is 169.019745 Da .Chemical Reactions Analysis

Chemical analysis confirmed the sample was 6-methylnicotine, racemic, and 98% pure utilizing 1H NMR, chiral UPLC UV, and GC-MS, respectively . The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 2.9 % vs. 85.6 ± 0.6 % for freebase forms) .Physical and Chemical Properties Analysis

The molecular formula of “6-(Methylthio)nicotinic acid” is C7H7NO2S . Its average mass is 169.201 Da and its monoisotopic mass is 169.019745 Da .Applications De Recherche Scientifique

Recherche pharmaceutique

« Acide 6-(méthylthio)nicotinique » est un dérivé de l'acide nicotinique qui s'est avéré avoir diverses applications pharmaceutiques. Des dérivés de l'acide nicotinique ont été synthétisés et testés pour leur efficacité anti-inflammatoire et analgésique, montrant des résultats prometteurs qui permettent leur utilisation dans cette classe de médicaments .

Études toxicologiques

Des composés similaires à « this compound », tels que la 6-méthylnicotine, ont été évalués pour leurs propriétés toxicologiques. Comprendre l'efficacité du transfert et l'affinité de liaison de ces composés peut être crucial pour évaluer leur profil de sécurité pour une utilisation thérapeutique potentielle .

Applications industrielles

Les dérivés de l'acide nicotinique sont également explorés pour leurs applications industrielles potentielles. Des méthodes de production d'acide nicotinique à partir de matières premières disponibles dans le commerce sont en cours de recherche, ce qui pourrait inclure des dérivés comme « this compound » pour les procédés de synthèse industrielle .

Mécanisme D'action

Target of Action

6-(Methylthio)nicotinic acid, similar to its analog nicotine, primarily targets mitochondria . Mitochondria are multifunctional and dynamic organelles deeply integrated into cellular physiology and metabolism . Disturbances in mitochondrial function are involved in several disorders such as neurodegeneration, cardiovascular diseases, metabolic diseases, and also in the aging process .

Mode of Action

It is thought to mimic the action of neurotransmitters . In cells, mitochondria are transported along cytoskeletal tracks by interaction with acetylated microtubules (MTs). Upon nicotine treatment, the co-localization of mitochondria with MTs decreased, indicative of the dissociation of mitochondria from MTs .

Biochemical Pathways

6-(Methylthio)nicotinic acid likely affects the same biochemical pathways as nicotine. Nicotine has been reported to influence mitochondrial function both in vitro and in vivo . Observed effects of nicotine exposure on the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, mitochondrial dynamics, biogenesis, and mitophagy are discussed .

Pharmacokinetics

85.6 ± 2.9 % for freebase forms) .

Result of Action

Nicotine, a similar compound, has been reported to influence mitochondrial function, affecting the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, mitochondrial dynamics, biogenesis, and mitophagy .

Action Environment

It is known that the time course of nicotine exposure and its impact on the brain and other body organs highly varies if it is delivered through the use of tobacco products or nicotine replacement therapy such as transdermal patches or gum .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that nicotinic acid, the parent compound of 6-(Methylthio)nicotinic acid, plays a crucial role in various biochemical reactions . It serves as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for many redox reactions

Cellular Effects

The cellular effects of 6-(Methylthio)nicotinic acid are currently unknown. Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner. Nicotinic acid has been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nicotinic acid, its parent compound, achieves its psychopharmacological effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain It is possible that 6-(Methylthio)nicotinic acid may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 6-(Methylthio)nicotinic acid at different dosages in animal models have not been reported. Studies on nicotinic acid have shown that its effects can vary with different dosages . Similar studies could be conducted with 6-(Methylthio)nicotinic acid to determine its dosage effects.

Metabolic Pathways

The metabolic pathways involving 6-(Methylthio)nicotinic acid are not well characterized. Nicotinic acid is involved in several metabolic pathways, including the formation of NAD and NADP

Transport and Distribution

Nicotinic acid is distributed to different body tissues via the circulation

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing . Similar methodologies could be applied to investigate the subcellular localization of 6-(Methylthio)nicotinic acid.

Propriétés

IUPAC Name |

6-methylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXVLEHIADFMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274396 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-25-0 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74470-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

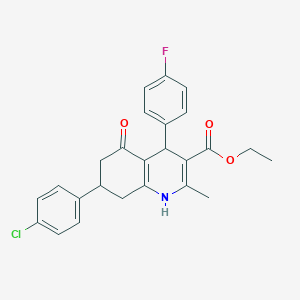

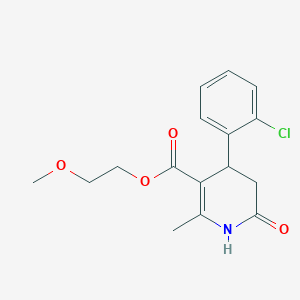

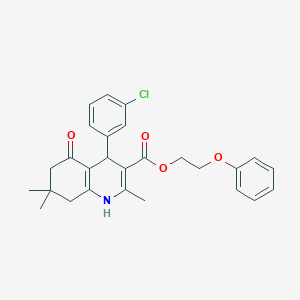

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494383.png)

![Methyl 2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494385.png)

![Methyl 6-methyl-2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494389.png)

![N-(3-acetylphenyl)-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494390.png)

![5-(4-bromophenyl)-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494392.png)

![5-(4-bromophenyl)-N-cyclohexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B494395.png)